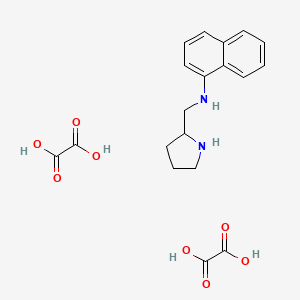

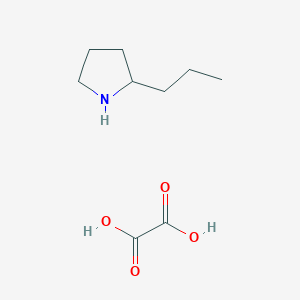

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate, also known as NPMND, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. NPMND is also used in the synthesis of polymers and other materials. NPMND has a wide range of applications in the fields of biochemistry, pharmacology, and other areas of scientific research.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

The pyrrolidine ring, a core component of N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate, is widely utilized in medicinal chemistry due to its versatility and biological activity. It’s often incorporated into drug candidates for its ability to improve pharmacokinetic properties and enhance binding affinity to biological targets . The compound’s structure allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Antibacterial Agents

Research has shown that variations in the N-substituents of pyrrolidine derivatives can significantly impact antibacterial activity. For instance, increasing the size of the N-substituent from ethyl to phenyl groups has been associated with enhanced antibacterial properties . This suggests that N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate could be modified to develop potent antibacterial agents.

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring is a significant feature, as different stereoisomers can lead to diverse biological profiles of drug candidates. This compound can be used in enantioselective synthesis, where the spatial orientation of substituents can influence the binding mode to proteins, thus affecting the biological activity .

Chemical Synthesis

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate can be employed as a reagent or intermediate in chemical synthesis. Its unique structure can facilitate the formation of complex molecules through various synthetic routes, including ring construction and functionalization processes .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities .

properties

IUPAC Name |

oxalic acid;N-(pyrrolidin-2-ylmethyl)naphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.2C2H2O4/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13;2*3-1(4)2(5)6/h1-3,5-6,8-9,13,16-17H,4,7,10-11H2;2*(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGLZKQXTIZZQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B1356268.png)

![1-{3-[2-(3-Acetylphenoxy)ethoxy]phenyl}ethan-1-one](/img/structure/B1356275.png)